

N-(4-Fluorophenyl)succinimide: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: *N*-(4-Fluorophenyl)succinimide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Fluorophenyl)succinimide is a valuable synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, combining a reactive succinimide ring with an electronically modified fluorophenyl group, make it a versatile building block for the construction of a diverse array of complex molecules, including biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **N-(4-Fluorophenyl)succinimide**, with a focus on its utility in contemporary organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **N-(4-Fluorophenyl)succinimide** is essential for its effective application in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of **N-(4-Fluorophenyl)succinimide**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ FNO ₂	--INVALID-LINK--
Molecular Weight	193.17 g/mol	--INVALID-LINK--
CAS Number	60693-37-0	--INVALID-LINK--
Appearance	White to off-white crystalline solid	General knowledge
Melting Point	175-177 °C	--INVALID-LINK--[1]
Solubility	Soluble in many organic solvents such as chloroform, dichloromethane, and ethyl acetate.	General knowledge

Table 2: Spectroscopic Data for **N-(4-Fluorophenyl)succinimide**

Technique	Data	Reference
¹ H NMR (300 MHz, DMSO-d ₆)	δ 7.31-7.33 (m, 4H, Ar-H), 2.77 (s, 4H, CH ₂ CH ₂)	--INVALID-LINK--[1]
¹³ C NMR (Predicted)	δ ~177 (C=O), ~160 (d, J=243 Hz, C-F), ~130 (d, J=3 Hz, C-N), ~129 (d, J=8 Hz, CH), ~116 (d, J=23 Hz, CH), ~28 (CH ₂)	Inferred from related structures and general principles
IR (KBr Pellet)	Major peaks expected around 1700 cm ⁻¹ (C=O stretch), 1510 cm ⁻¹ (aromatic C=C stretch), 1220 cm ⁻¹ (C-F stretch)	--INVALID-LINK--
Mass Spectrometry (MS)	Predicted [M+H] ⁺ = 194.0612	--INVALID-LINK--

Synthesis of N-(4-Fluorophenyl)succinimide

The synthesis of **N-(4-Fluorophenyl)succinimide** is typically achieved through the condensation of 4-fluoroaniline with succinic anhydride. This can be accomplished via conventional heating or microwave-assisted methods.

Experimental Protocol: Conventional Synthesis

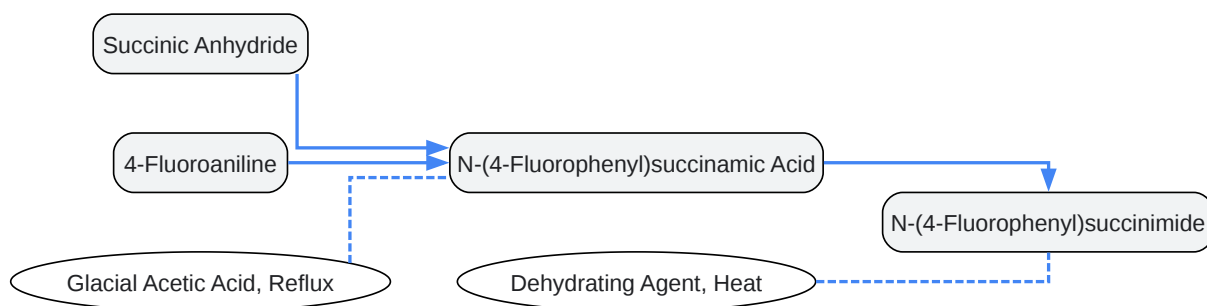
This protocol is adapted from the synthesis of a similar N-aryl succinimide.

Materials:

- Succinic anhydride (1.0 eq)
- 4-Fluoroaniline (1.0 eq)
- Glacial acetic acid (solvent)

Procedure:

- A mixture of succinic anhydride (1.0 eq) and 4-fluoroaniline (1.0 eq) in glacial acetic acid is heated at reflux for 2 hours.
- The reaction mixture is then cooled to room temperature, during which a precipitate forms.
- The precipitate is collected by filtration, washed with cold water, and then with a cold 5% sodium bicarbonate solution to remove any unreacted succinic acid.
- The resulting solid is washed again with cold water and dried under vacuum to yield N-(4-fluorophenyl)succinamic acid as an intermediate.
- The N-(4-fluorophenyl)succinamic acid is then mixed with a dehydrating agent, such as acetic anhydride or acetyl chloride, and heated to induce cyclization to the succinimide.
- After cooling, the product is precipitated by the addition of water, filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure **N-(4-Fluorophenyl)succinimide**.



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Caption: Synthetic pathway for **N-(4-Fluorophenyl)succinimide**.

Applications in Organic Synthesis

The succinimide moiety in **N-(4-Fluorophenyl)succinimide** is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of functionalized molecules.

Ring-Opening Reactions

The imide ring can be opened by various nucleophiles, such as amines and hydrazines, to generate amide derivatives. This reactivity is particularly useful in the synthesis of more complex molecules where the succinamic acid or related structures are desired intermediates.

Experimental Protocol: Aminolysis of **N-(4-Fluorophenyl)succinimide**

This is a general procedure that can be adapted for **N-(4-Fluorophenyl)succinimide**.

Materials:

- **N-(4-Fluorophenyl)succinimide** (1.0 eq)
- Primary or secondary amine (1.1 eq)
- A suitable solvent (e.g., THF, DMF)

Procedure:

- **N-(4-Fluorophenyl)succinimide** is dissolved in the chosen solvent.
- The amine is added to the solution, and the mixture is stirred at room temperature or with gentle heating.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography or recrystallization to yield the corresponding N-substituted-4-((4-fluorophenyl)amino)-4-oxobutanamide.

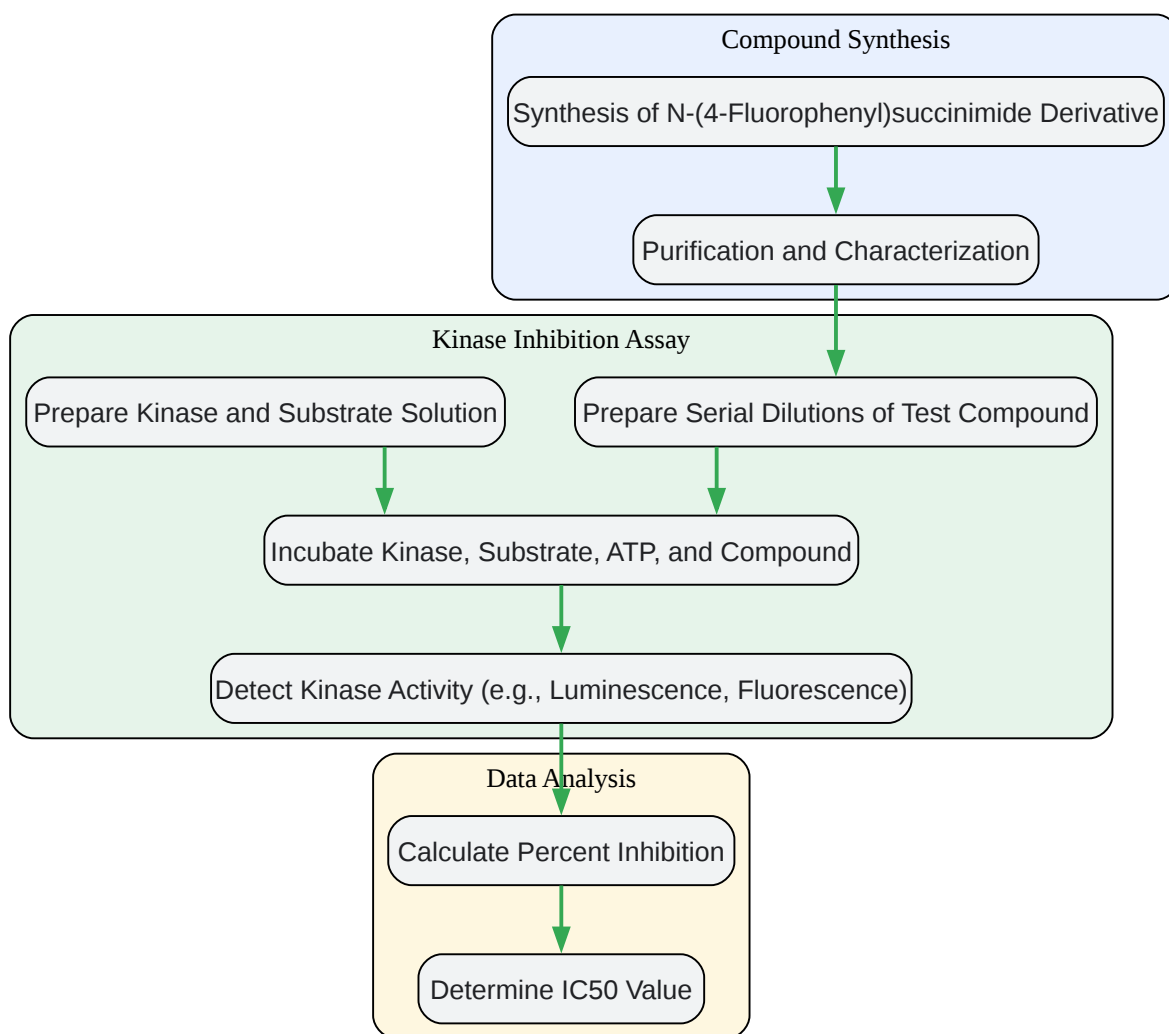
Role in Drug Discovery and Development

The N-aryl succinimide scaffold is a recognized pharmacophore found in a number of biologically active compounds. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and improved binding affinity to biological targets.

As a Building Block for Anticancer Agents

Derivatives of N-aryl succinimides have been investigated for their potential as anticancer agents. For instance, trifluoromethyl-substituted N-aryl succinimides have shown activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[2] The **N-(4-fluorophenyl)succinimide** core can be utilized in a similar fashion to generate novel compounds for anticancer drug discovery programs.

The general workflow for evaluating such compounds as potential kinase inhibitors is outlined below.



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Caption: Workflow for kinase inhibitor screening.

This workflow illustrates the process from the synthesis of a derivative of **N-(4-Fluorophenyl)succinimide** to the determination of its inhibitory activity against a target kinase. The initial steps involve the chemical synthesis and purification of the test compound. Subsequently, a biochemical assay is performed where the compound's ability to inhibit the activity of a specific kinase is measured. The final stage involves analyzing the data to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC_{50}).

Conclusion

N-(4-Fluorophenyl)succinimide is a readily accessible and highly versatile building block in organic synthesis. Its chemical reactivity, coupled with the favorable properties imparted by the fluorophenyl group, makes it an attractive starting material for the synthesis of a wide range of organic molecules, including those with potential therapeutic applications. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the effective utilization of this valuable synthetic intermediate in their research endeavors.

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References

- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
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